REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]=O)=[N:6][CH:7]=1.[C:10](=O)([O-])[O-].[K+].[K+].COP(C(=[N+]=[N-])C(=O)C)(=O)OC>CO>[C:8]([C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:7][N:6]=1)#[CH:10] |f:1.2.3|
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Name
|
|
Quantity
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1.1 g
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Type
|
reactant
|
Smiles
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FC=1C=CC(=NC1)C=O
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Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.44 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
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COP(OC)(=O)C(C(C)=O)=[N+]=[N-]
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Name
|
|
Quantity
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12 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature for 90 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with diethylether
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Type
|
WASH
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Details
|
The organic layers were then washed with sodium hydrogen carbonate solution (1 M) and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated at
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=NC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.01 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |